6-Hydroxy-8-mercaptopurine monohydrate is a chemical compound with notable pharmacological properties. It is classified as an antimetabolite and is primarily used in cancer treatment, particularly for its ability to inhibit purine metabolism. This compound is derived from mercaptopurine, a well-known medication used in the treatment of various malignancies and autoimmune diseases.
The compound's IUPAC name is 6,7-dihydro-1H-purine-6-thione monohydrate, and its CAS number is 199991-80-5. It has been identified as having acute toxicity when ingested and can cause skin and eye irritation, highlighting the importance of handling it with care .
The synthesis of 6-hydroxy-8-mercaptopurine monohydrate typically involves the reaction of specific purine derivatives. One common method includes the use of hypoxanthine derivatives, which undergo mercapto and hydroxy substitutions to yield the desired compound. The synthesis process can be summarized as follows:
The technical details of this synthesis often involve careful monitoring of reaction conditions to ensure the formation of the desired product without unwanted byproducts .
The molecular structure of 6-hydroxy-8-mercaptopurine monohydrate can be represented by its chemical formula . The compound features a purine ring structure with a thiol group (-SH) and a hydroxyl group (-OH) attached to it.
This structure allows for various chemical interactions, particularly in biological systems where it can mimic natural purines, leading to its antimetabolite effects .
6-Hydroxy-8-mercaptopurine monohydrate participates in several chemical reactions:
Common reagents include hydrogen peroxide for oxidation and dithiothreitol for reduction. The products formed depend on the specific reaction conditions and reagents used .
The mechanism of action of 6-hydroxy-8-mercaptopurine involves its interaction with enzymes involved in purine metabolism. It primarily acts as an inhibitor of xanthine oxidase, which plays a crucial role in the catabolism of purines. This inhibition leads to decreased production of uric acid and other metabolites, which is beneficial in conditions like gout.
Additionally, 6-hydroxy-8-mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Upon conversion to thioinosinic acid (TIMP), it inhibits several reactions involving inosinic acid (IMP), including its conversion into xanthylic acid (XMP) and adenylic acid (AMP) .
These properties are essential for understanding how the compound behaves in various environments, particularly in biological systems .
6-Hydroxy-8-mercaptopurine monohydrate has several scientific applications:
Thiourea serves as a sulfur-transfer agent in the synthesis of 6-hydroxy-8-mercaptopurine derivatives. The reaction typically involves nucleophilic displacement of halogen atoms from purine precursors. For example, 6-chloropurine undergoes thiolation when refluxed with thiourea in absolute ethanol, catalyzed by formic acid at 78–80°C. The mechanism proceeds via a S-alkylisothiouronium salt intermediate, which hydrolyzes under alkaline conditions to release the free thiol. This method achieves an 83.28% yield of 6-mercaptopurine monohydrate, confirmed by spectral analysis and elemental composition [5]. Critical parameters include:
Barbituric acid provides the foundational pyrimidine ring for constructing hydroxy-mercaptopurine hybrids. Uric acid (derived from barbituric acid via nitrosation, reduction, and cyclization) reacts with phosphorus pentachloride to yield 2,6,8-trichloropurine. Selective substitution exploits differential reactivity: the C6 chlorine is most labile, followed by C2 and C8. Hydrolysis with sodium hydroxide replaces C6-Cl with OH, yielding 2,8-dichloro-6-hydroxypurine. Subsequent thiolation at C8 requires hydriodic acid reduction to hypoxanthine intermediates, followed by phosphorus pentasulfide treatment. This multistep route achieves moderate yields (45–60%) but offers precise regiocontrol [9] [5].
Hypoxanthine (6-hydroxypurine) enables direct functionalization at C8 via electrophilic aromatic substitution. Key innovations include:
Optimization requires evaluating catalysts, solvents, and step efficiency. The table below synthesizes data from experimental studies:
Table 1: Comparative Analysis of Synthetic Routes to 6-Hydroxy-8-mercaptopurine Derivatives
Method | Precursor | Reagents/Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Thiourea-mediated | 6-Chloropurine | Thiourea, formic acid, ethanol, 78–80°C, 1 h | 83.28 | Single-step; high regioselectivity |
Barbituric acid cyclization | Uric acid | PCl₅ → NaOH → HI → P₄S₁₀, multi-step | 45–60 | Atom-economic; scalable intermediates |
Hypoxanthine substitution | Hypoxanthine | POBr₃ → thiobenzoate, deprotection | 68–75 | Flexible C8 functionalization |
Catalyst innovations: Formic acid in thiourea routes suppresses byproducts like disulfides. Solvent tuning: Ethanol minimizes hydrolysis versus aqueous alternatives. Step reduction: Thiourea-mediated reactions consolidate synthesis into one pot, while barbituric acid routes require 4–5 steps. Highest yields derive from thiourea methods due to optimized kinetics and milder conditions [5] [9]. Future directions include immobilized thiourea catalysts to enhance recyclability and microwave-assisted cyclization for barbituric acid pathways [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7